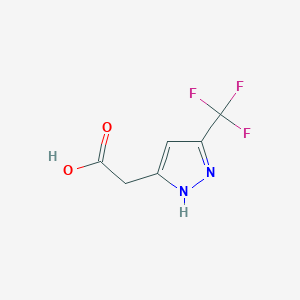

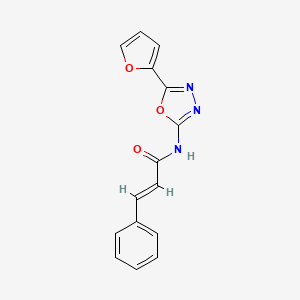

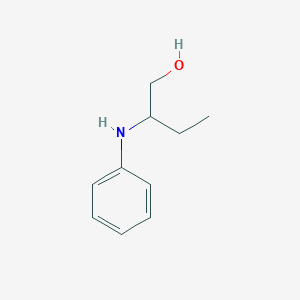

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylated compounds are widely used in pharmaceuticals, agrochemicals, and materials due to their unique physical and chemical properties . The trifluoromethyl group enhances the stability, lipophilicity, and bioavailability of these compounds .

Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves reactions such as Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the vibrational wavenumbers and experimental (FT-IR) measurements of a molecule can provide insights into its structure .Chemical Reactions Analysis

Trifluoromethylated compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine substituted molecules .Applications De Recherche Scientifique

Fluorescent Properties

A study explored the synthesis and fluorescent properties of 1,3,5-triaryl-2-pyrazolines, which are related to the core structure of 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid. These compounds exhibit fluorescence in the blue region when irradiated with ultraviolet radiation, highlighting their potential in fluorescent applications (Hasan, Abbas, & Akhtar, 2011).

Solvent Switchable Synthesis

Research on the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles revealed that the reaction's outcome can be dramatically influenced by the solvent used. This study demonstrates the versatile synthetic routes to access compounds with the trifluoromethyl group, a common feature with this compound, offering insights into solvent-based regioselectivity in organic synthesis (Muzalevskiy et al., 2017).

Corrosion Inhibition

A study on pyrazoline derivatives, including compounds structurally similar to this compound, has shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds exhibit high inhibition efficiency, potentially offering a new class of corrosion inhibitors for industrial applications (Lgaz et al., 2020).

Coordination Chemistry

The coordination chemistry of lanthanide complexes with pyrazole-based ligands, analogous to the acetic acid derivative , has been explored. These complexes were found to exhibit unique one-dimensional chain formations, providing valuable insights into the design of functional materials based on lanthanide and pyrazole interactions (Chen et al., 2013).

Antitumor Activity

Silver complexes based on bis(pyrazol-1-yl)acetic acid derivatives have demonstrated significant in vitro antitumor activity, surpassing that of cisplatin in certain cancer cell lines. These findings suggest the potential of pyrazole-based compounds in the development of new chemotherapeutic agents (Pellei et al., 2023).

Mécanisme D'action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Trifluoromethylated compounds are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-3(10-11-4)2-5(12)13/h1H,2H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFAHOJJROCHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)

![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)

![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)